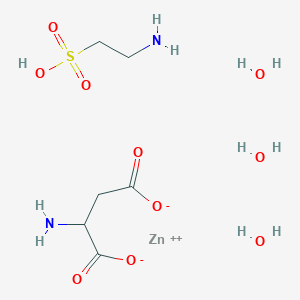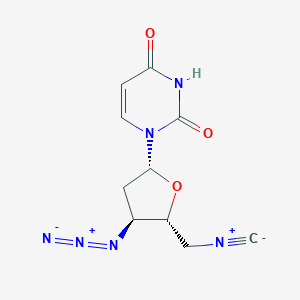
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine, also known as AZT, is a synthetic nucleoside analogue that has been widely used in scientific research for its antiviral properties. AZT was first synthesized in 1964 by Jerome Horwitz and his team at the Michigan Cancer Foundation, and it was later found to be effective against the human immunodeficiency virus (HIV).
Wirkmechanismus
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine is a nucleoside analogue that is incorporated into the viral DNA during replication. Once incorporated, it terminates the chain elongation process, thereby inhibiting the replication of the virus. 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine is also known to cause premature termination of the viral DNA chain, leading to the production of defective viral particles.
Biochemical and Physiological Effects:
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine has been shown to have a number of biochemical and physiological effects. It has been found to reduce the viral load in HIV-infected patients, increase CD4+ T-cell counts, and delay the onset of AIDS-related illnesses. However, 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine can also have adverse effects on the bone marrow, leading to anemia and other blood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine has several advantages for use in lab experiments. It is a well-established antiviral agent with a known mechanism of action, making it a useful tool for studying the replication of viruses. However, 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine can be toxic to cells at high concentrations, and its effectiveness can be reduced by the development of drug resistance.
Zukünftige Richtungen
There are several areas of future research for 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine. One area is the development of new analogues that are more effective against drug-resistant strains of HIV. Another area is the investigation of 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine's potential use in the treatment of other viral infections. Additionally, there is ongoing research into the mechanisms of 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine toxicity and how it can be minimized.
Synthesemethoden
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine is synthesized from thymidine, which is a natural nucleoside found in DNA. The synthesis involves the addition of an azide group and an isocyanate group to the 5' and 3' positions of the thymidine molecule, respectively. The resulting compound is then deoxygenated at the 2' position to form 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine.
Wissenschaftliche Forschungsanwendungen
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine has been extensively used in scientific research as an antiviral agent against HIV. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine is also being investigated for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Eigenschaften
CAS-Nummer |
132101-33-8 |
|---|---|
Produktname |
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine |
Molekularformel |
C10H10N6O3 |
Molekulargewicht |
262.23 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-azido-5-(isocyanomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N6O3/c1-12-5-7-6(14-15-11)4-9(19-7)16-3-2-8(17)13-10(16)18/h2-3,6-7,9H,4-5H2,(H,13,17,18)/t6-,7+,9+/m0/s1 |
InChI-Schlüssel |
IGAWFONCMKMKOH-LKEWCRSYSA-N |
Isomerische SMILES |
[C-]#[N+]C[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)N=[N+]=[N-] |
SMILES |
[C-]#[N+]CC1C(CC(O1)N2C=CC(=O)NC2=O)N=[N+]=[N-] |
Kanonische SMILES |
[C-]#[N+]CC1C(CC(O1)N2C=CC(=O)NC2=O)N=[N+]=[N-] |
Andere CAS-Nummern |
132101-33-8 |
Synonyme |
3'-azido-5'-isocyano-2',3',5'-trideoxyuridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



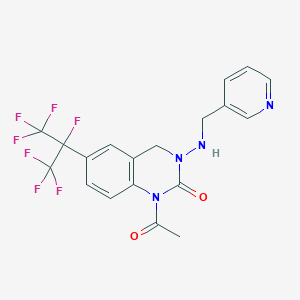


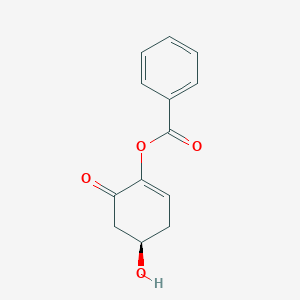

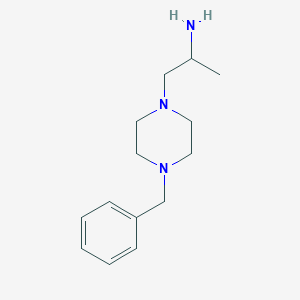

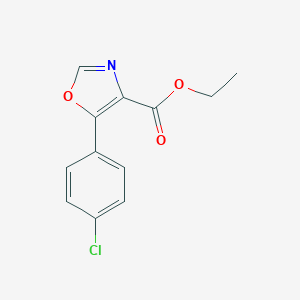

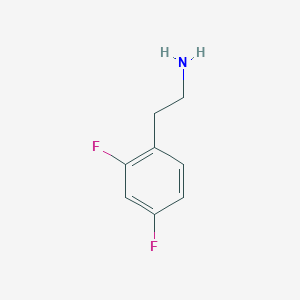
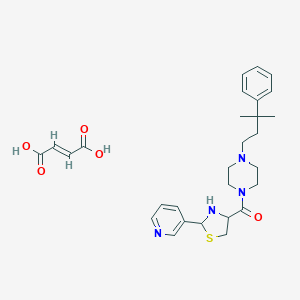

![2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone](/img/structure/B166736.png)
